Molecular Weight Advantage: Conjugate 88 vs. VHL-Based Conjugates for PROTAC Property Optimization
Conjugate 88, based on the thalidomide-CRBN scaffold, has a molecular weight of 342.4 g/mol . This is substantially lower than VHL-based E3 ligand-linker conjugates, which typically exceed 430 g/mol for the ligand alone before linker addition [1]. The lower inherent molecular weight contribution of CRBN-based conjugates allows greater flexibility in designing final PROTAC molecules that remain within drug-like physicochemical space, a consideration directly relevant to downstream lead optimization [1].
| Evidence Dimension | Molecular weight contribution to PROTAC building block |
|---|---|
| Target Compound Data | 342.4 g/mol (Conjugate 88) |
| Comparator Or Baseline | VH032-based VHL ligand: 431 g/mol (ligand core only, without linker) |
| Quantified Difference | 88.6 g/mol lower (21% reduction) relative to VHL ligand core |
| Conditions | Calculated molecular weight comparison based on published structures; Conjugate 88 MW includes thalidomide ligand plus piperidine linker |
Why This Matters
Lower starting molecular weight provides a larger window for adding target-binding warheads while maintaining total PROTAC molecular weight below 900 Da — a threshold often associated with improved cell permeability and oral bioavailability in degrader programs.
- [1] Edmondson SD, Yang B, Fallan C. Proteolysis targeting chimeras (PROTACs) in 'beyond rule-of-five' chemical space: Current progress and future challenges. Bioorg Med Chem Lett. 2019;29(13):1555-1564. Table 3: Comparison of properties between the most commonly used recruiters. View Source
